1-[3-(Methoxymethoxy)phenyl]methanamine
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Overview
Description
1-[3-(Methoxymethoxy)phenyl]methanamine is an organic compound with the molecular formula C9H13NO It is a derivative of methanamine, where the phenyl ring is substituted with a methoxymethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methoxymethoxy)phenyl]methanamine typically involves the reaction of 3-(methoxymethoxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methoxymethoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or alcohols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[3-(Methoxymethoxy)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The compound may exert its effects by binding to active sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Methoxymethyl)phenyl]methanamine
- [3-(2-Methoxyethoxy)phenyl]methanamine
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-[3-(Methoxymethoxy)phenyl]methanamine is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
553611-73-7 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[3-(methoxymethoxy)phenyl]methanamine |
InChI |
InChI=1S/C9H13NO2/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 |
InChI Key |
VBZKHDJMECGSER-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1)CN |
Origin of Product |
United States |
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